6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
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Overview
Description
6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is a synthetic compound with intriguing chemical and pharmacological properties
Preparation Methods
The synthesis of 6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride involves multiple steps:
Synthetic Routes: Typically, the synthesis starts with the formation of the pyrimidine ring through a condensation reaction between an aldehyde and a thiourea derivative. The pyrrolidine ring is then introduced via nucleophilic substitution.
Reaction Conditions: The reaction typically requires controlled temperatures, acidic or basic catalysts, and anhydrous conditions to ensure the formation of the correct stereoisomer.
Industrial Production Methods: For large-scale production, the compound is synthesized in a controlled environment using automated reaction vessels and continuous monitoring of reaction parameters to maintain consistency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxo-derivatives.
Reduction: Reduction reactions typically lead to the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution at the amine or ethyl groups can yield a wide range of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The reactions generally yield a mixture of products which can be purified using chromatographic techniques to isolate the desired compound.
Scientific Research Applications
6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride has been extensively studied for its various applications:
Chemistry: Used as an intermediate in organic synthesis, especially in the production of heterocyclic compounds.
Biology: Investigated for its potential as a ligand in enzyme studies due to its unique binding properties.
Medicine: Explored for its antiviral, antibacterial, and antifungal activities.
Industry: Applied in the development of polymers and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects typically involves interaction with biological targets, including enzymes and receptors:
Molecular Targets: Common targets include nucleic acids and proteins.
Pathways Involved: The compound may inhibit enzymatic activity by binding to active sites or interfere with nucleic acid replication by intercalating into DNA strands.
Comparison with Similar Compounds
5-Fluorouracil: Another pyrimidine derivative used in cancer treatment.
Cytosine: A natural pyrimidine base found in DNA.
Dihydrofolate reductase inhibitors: Compounds that also target nucleic acid synthesis but differ in their core structure.
This compound's unique structure and versatile reactivity make it an exciting subject for ongoing research and application across various scientific disciplines.
Properties
CAS No. |
2378490-24-3 |
---|---|
Molecular Formula |
C10H17ClN4O2 |
Molecular Weight |
260.7 |
Purity |
91 |
Origin of Product |
United States |
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